molecular formula C14H10F9N3O5S B5918102 2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide

2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide

Cat. No.: B5918102
M. Wt: 503.30 g/mol
InChI Key: BKLBQCHSKQWWFV-UHFFFAOYSA-N
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Description

2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide is a complex organic compound characterized by its unique fluorinated structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the fluorinated tetrahydrofuran derivativeThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Properties

IUPAC Name

1-[[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F9N3O5S/c1-6-2-4-7(5-3-6)32(29,30)26-9(28)25-24-8(27)10(15,16)13(21)11(17,18)12(19,20)14(22,23)31-13/h2-5H,1H3,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLBQCHSKQWWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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